
N-(2-(furan-2-yl)-2-hydroxypropyl)-2-phenylethanesulfonamide
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Overview
Description
N-(2-(furan-2-yl)-2-hydroxypropyl)-2-phenylethanesulfonamide is a compound that features a furan ring, a hydroxypropyl group, and a phenylethanesulfonamide moiety
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics
Mode of Action
Furan derivatives are known to interact with various biological targets, leading to different therapeutic effects . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Furan derivatives are known to be involved in various biochemical reactions . The specific pathways affected by this compound and their downstream effects would require further investigation.
Result of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics . The specific effects of this compound would require further investigation.
Preparation Methods
The synthesis of N-(2-(furan-2-yl)-2-hydroxypropyl)-2-phenylethanesulfonamide can be achieved through several synthetic routesThe reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium hydride (NaH) to facilitate the reaction .
Chemical Reactions Analysis
N-(2-(furan-2-yl)-2-hydroxypropyl)-2-phenylethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxypropyl group can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
N-(2-(furan-2-yl)-2-hydroxypropyl)-2-phenylethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(2-(furan-2-yl)-2-hydroxypropyl)-2-phenylethanesulfonamide can be compared with other similar compounds, such as:
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound also features a furan ring and hydroxy group but differs in its overall structure and applications.
Substituted-arylideneamino-5-(5-chlorobenzofuran-2-yl)-1,2,4-triazole-3-thiol derivatives: These compounds have a furan ring and are known for their antimicrobial activities
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-15(17,14-8-5-10-20-14)12-16-21(18,19)11-9-13-6-3-2-4-7-13/h2-8,10,16-17H,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTYAYKCLYNQEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CCC1=CC=CC=C1)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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